5-bromo-1,2-dihydroacenaphthylen-1-one
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Overview
Description
5-Bromo-1,2-dihydroacenaphthylen-1-one is an organic compound with the molecular formula C12H9BrO It is a derivative of acenaphthylene, where a bromine atom is substituted at the 5-position and a carbonyl group is present at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,2-dihydroacenaphthylen-1-one typically involves the bromination of acenaphthene followed by oxidation. One common method includes the following steps:
Bromination: Acenaphthene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-dihydroacenaphthylen-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted acenaphthylenes depending on the nucleophile used.
Reduction: 5-bromo-1,2-dihydroacenaphthylen-1-ol.
Oxidation: 5-bromoacenaphthene-1,2-dione or related carboxylic acids.
Scientific Research Applications
5-Bromo-1,2-dihydroacenaphthylen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1,2-dihydroacenaphthylen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary, but typically include interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1,2-dihydroacenaphthylene: Similar structure but lacks the carbonyl group.
5-Chloro-1,2-dihydroacenaphthylen-1-one: Chlorine atom instead of bromine.
5-Bromoacenaphthene-1,2-dione: Contains two carbonyl groups instead of one.
Uniqueness
5-Bromo-1,2-dihydroacenaphthylen-1-one is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a candidate for various research applications .
Properties
CAS No. |
34825-01-9 |
---|---|
Molecular Formula |
C12H7BrO |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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